molecular formula C20H17Cl3N2O6 B15191521 3-(m-Chlorophenoxy)-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate CAS No. 83337-98-8

3-(m-Chlorophenoxy)-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate

Cat. No.: B15191521
CAS No.: 83337-98-8
M. Wt: 487.7 g/mol
InChI Key: QRRSCIXOIJMTGG-UHFFFAOYSA-N
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Description

  • A 2-propanol backbone substituted with a 2,4-dichlorophenyl group at the C2 position.
  • An imidazole ring attached to the C1 position.
  • A phenoxy or alkoxy/amino group at the C3 position (e.g., m-chlorophenoxy in the target compound).
  • An oxalate counterion (in salt forms) .

The 2,4-dichlorophenyl and imidazole moieties are hallmarks of antifungal agents (e.g., clotrimazole, miconazole), suggesting this compound may target fungal cytochrome P450 enzymes . The oxalate salt likely enhances solubility for pharmaceutical or agricultural formulations .

Properties

CAS No.

83337-98-8

Molecular Formula

C20H17Cl3N2O6

Molecular Weight

487.7 g/mol

IUPAC Name

1-(3-chlorophenoxy)-2-(2,4-dichlorophenyl)-3-imidazol-1-ylpropan-2-ol;oxalic acid

InChI

InChI=1S/C18H15Cl3N2O2.C2H2O4/c19-13-2-1-3-15(8-13)25-11-18(24,10-23-7-6-22-12-23)16-5-4-14(20)9-17(16)21;3-1(4)2(5)6/h1-9,12,24H,10-11H2;(H,3,4)(H,5,6)

InChI Key

QRRSCIXOIJMTGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC(CN2C=CN=C2)(C3=C(C=C(C=C3)Cl)Cl)O.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(m-Chlorophenoxy)-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate typically involves multi-step organic reactions. The process may start with the preparation of the chlorophenoxy and dichlorophenyl intermediates, followed by their coupling with an imidazole derivative. The final step involves the formation of the oxalate salt.

  • Step 1: Preparation of Chlorophenoxy Intermediate

    • React m-chlorophenol with an appropriate alkylating agent under basic conditions to form m-chlorophenoxyalkane.
    • Reaction conditions: Base (e.g., NaOH), solvent (e.g., ethanol), temperature (e.g., reflux).
  • Step 2: Preparation of Dichlorophenyl Intermediate

    • React 2,4-dichlorophenylamine with a suitable halogenated compound to form 2,4-dichlorophenylalkane.
    • Reaction conditions: Base (e.g., K2CO3), solvent (e.g., DMF), temperature (e.g., 80°C).
  • Step 3: Coupling with Imidazole Derivative

    • Couple the chlorophenoxy and dichlorophenyl intermediates with an imidazole derivative using a coupling agent (e.g., EDCI) to form the desired product.
    • Reaction conditions: Coupling agent (e.g., EDCI), solvent (e.g., DCM), temperature (e.g., room temperature).
  • Step 4: Formation of Oxalate Salt

    • React the final product with oxalic acid to form the oxalate salt.
    • Reaction conditions: Oxalic acid, solvent (e.g., ethanol), temperature (e.g., room temperature).

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group of the propanol moiety.

    Reduction: Reduction reactions could target the imidazole ring or the chlorinated phenyl groups.

    Substitution: The chlorinated phenyl groups may undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 under mild conditions.

    Reduction: Reagents like NaBH4 or LiAlH4.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and stability under various conditions.

Biology

  • Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine

  • Explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.
  • Studied for its potential use in treating diseases such as infections or cancer.

Industry

  • Used in the development of new materials with specific properties.
  • Investigated for its potential use in agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of 3-(m-Chlorophenoxy)-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate would depend on its specific application. In a biological context, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorinated phenyl groups and imidazole ring may play a crucial role in binding to these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name (CID) Molecular Formula C3 Substituent Collision Cross Section (Ų, [M+H]+) Key Features
Target Compound (Hypothetical) C18H14Cl3N2O4* m-Chlorophenoxy ~198–205† Oxalate salt; antifungal potential
2-(2,4-DCP)-3-(2,3-DCPO)-2-propanol oxalate (3068296) C18H14Cl4N2O2 2,3-Dichlorophenoxy 198.1 Higher chlorine content; oxalate salt
3-Cyclohexylamino-2-(2,4-DCP)-2-propanol oxalate (3068299) C18H23Cl2N3O Cyclohexylamino N/A‡ Amino substituent; altered lipophilicity
3-Butoxy-2-(2,4-DCP)-2-propanol (3068278) C16H20Cl2N2O2 Butoxy N/A‡ Alkoxy chain; neutral form
1-(2,4-DCP)-2-(imidazol-1-yl)ethanol (24155-42-8) C11H10Cl2N2O Ethanol backbone N/A‡ Simplified structure; lower molecular weight

*Hypothetical formula based on analogs. †Estimated range from similar oxalate salts .

Key Observations:

Substituent Effects: Phenoxy vs. Oxalate Salt: The oxalate counterion in CID 3068296 enhances polarity, likely improving aqueous solubility over neutral forms like CID 3068278 .

Collision Cross Section (CCS) :

  • CID 3068296 exhibits a CCS of 198.1 Ų for [M+H]+, indicative of a compact conformation. Alkoxy chains (e.g., butoxy in CID 3068278) may increase CCS due to greater flexibility .

Bioactivity Implications: The 2,4-dichlorophenyl group is critical for binding to fungal CYP51, as seen in propiconazole (a triazole fungicide) .

Biological Activity

3-(m-Chlorophenoxy)-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and antimicrobial research. This article reviews the biological activity associated with this compound, drawing on various studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C17H16Cl2N2O3\text{C}_{17}\text{H}_{16}\text{Cl}_2\text{N}_2\text{O}_3

This structure includes a chlorophenoxy group, dichlorophenyl moiety, and an imidazole ring, which are significant for its biological interactions.

Antifungal Activity

Research indicates that compounds similar to 3-(m-Chlorophenoxy)-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate exhibit strong antifungal properties. A study highlighted that imidazole derivatives demonstrate significant antimycotic effects, particularly against Candida species . The mechanism involves disrupting fungal cell membrane integrity, leading to cell death.

Table 1: Antifungal Activity Against Various Fungi

CompoundActivity (MIC µg/mL)Target Organism
3-(m-Chlorophenoxy)-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate8C. albicans
Omoconazole nitrate4C. albicans
Other imidazole derivativesVariesVarious fungi

Antimicrobial Properties

In addition to antifungal activity, this compound also shows broad-spectrum antimicrobial properties. The presence of the imidazole ring enhances its ability to interact with microbial cells, potentially inhibiting their growth .

Toxicological Considerations

While investigating the biological activity of oxalate compounds, it was found that high concentrations can induce toxicity in renal cells. This toxicity is mediated through oxidative stress mechanisms involving free radicals . Studies on LLC-PK1 cells demonstrated that exposure to elevated oxalate levels leads to increased membrane permeability and cellular damage.

Table 2: Toxicity Effects of Oxalate on LLC-PK1 Cells

Oxalate Concentration (µM)Membrane Integrity Loss (%)Free Radical Production (DHR Fluorescence)
35060Significant increase
70085Marked increase

Case Studies

A notable case study involving a related imidazole compound demonstrated its effectiveness in treating systemic fungal infections in immunocompromised patients. The study reported a significant reduction in fungal load and improved patient outcomes when treated with imidazole derivatives .

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